

Commercial Availability & Technical Guide: 4-Chloro-3-fluorophenylisothiocyanate[1]

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Compound of Interest

Compound Name: 4-Chloro-3-fluorophenylisothiocyanate
CAS No.: 597545-17-0
Cat. No.: B1334335

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Executive Summary

4-Chloro-3-fluorophenylisothiocyanate (CAS: 597545-17-0) is a specialized electrophilic building block widely utilized in medicinal chemistry for the synthesis of thiourea-based bioisosteres and nitrogen-containing heterocycles. While less ubiquitous than its non-halogenated analogues, it is commercially established as a catalog item among Tier-1 and Tier-2 fine chemical suppliers.

This guide provides a technical deep-dive into its procurement, quality validation, synthetic utility, and handling protocols, designed for drug development professionals requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.

Chemical Identity & Specifications

Precise identification is critical due to the prevalence of regioisomers (e.g., 3-chloro-4-fluorophenylisothiocyanate) which possess distinct reactivity profiles and biological activities.



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Critical Isomer Distinction

Researchers must verify the substitution pattern upon receipt. The 3-fluoro-4-chloro motif (CAS 597545-17-0) is distinct from the 4-fluoro-3-chloro isomer (CAS 137724-66-4).

- Target (597545-17-0): Fluorine is meta to the isothiocyanate; Chlorine is para.
- Isomer (137724-66-4): Fluorine is para; Chlorine is meta.
- Impact: The electronic effect of the fluorine at the meta position exerts a stronger inductive withdrawal () on the isothiocyanate carbon without the resonance donation () seen in the para position, potentially increasing electrophilicity.

Commercial Availability & Supply Chain Analysis

The compound is classified as a Tier 2 Building Block, meaning it is not a commodity chemical but is consistently stocked by specialized fine chemical vendors.

Major Suppliers & Regional Availability

Availability is concentrated in North America and Europe for gram-scale R&D quantities, with bulk manufacturing (kg-scale) primarily sourced from Asian CROs.

- North America:

- Oakwood Products (Estill, SC): Stocks gram to multigram quantities.
- Combi-Blocks (San Diego, CA): Reliable stock of 1g, 5g, and 25g units.
- Santa Cruz Biotechnology: Often lists as a proteomics reagent.
- Europe:
 - abcr GmbH (Germany): Central European distributor.
 - Enamine (Ukraine/Latvia): Major source for building blocks; often holds stock in Riga logistics hub.
- Asia (Bulk/Synthesis):
 - Angene International: Key supplier for scale-up requests (>100g).

Procurement Strategy: "Buy vs. Make" Decision Matrix

While synthesis is straightforward (see Section 3), commercial procurement is generally favored for quantities <50g due to the toxicity of the thiophosgene reagent required for in-house synthesis.



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Figure 1: Decision logic for sourcing **4-Chloro-3-fluorophenylisothiocyanate** based on scale and safety considerations.

Synthesis & Manufacturing Routes

Understanding the synthesis is vital for validating impurity profiles in commercial batches. The dominant manufacturing route utilizes the Thiophosgene Method.

Primary Synthetic Pathway

The precursor, 4-Chloro-3-fluoroaniline (CAS 367-22-6), is reacted with thiophosgene () in a biphasic system (e.g., DCM/Water) with a base (CaCO_3 or NaHCO_3) to neutralize the HCl byproduct.

Reaction Scheme

- Nucleophilic Attack: The aniline nitrogen attacks the electrophilic carbon of thiophosgene.
- Elimination: Loss of HCl yields the isothiocyanate.



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Figure 2: Primary industrial synthesis route via thiophosgenation.

Impurity Profile

When sourcing this material, check the Certificate of Analysis (CoA) for these specific process impurities:

- Unreacted Aniline: 4-Chloro-3-fluoroaniline (detectable by amine peak in NMR).
- Urea Derivative: 1,3-bis(4-chloro-3-fluorophenyl)urea (formed if water/base ratio is incorrect, leading to hydrolysis of the product back to amine which reacts with remaining isothiocyanate).

Applications in Drug Discovery

This building block is a "privileged structure" modifier. The combination of the chlorine and fluorine atoms modulates the physicochemical properties of the final drug candidate.^[1]

Mechanistic Utility

- Thiourea Formation: Reacts with primary/secondary amines to form thioureas, which are potent hydrogen bond donor/acceptor motifs in kinase inhibitors (e.g., CSNK1 inhibitors).
- Heterocyclization: Precursor for 2-aminothiazoles and thiohydantoin.
- Metabolic Stability: The para-chloro group blocks metabolic oxidation at the most reactive phenyl position (CYP450 blocking), while the meta-fluorine modulates the pKa of the resulting thiourea/urea NH protons, influencing binding affinity.

Experimental Protocol: General Thiourea Synthesis

To validate the reactivity of a purchased batch:

- Dissolve 1.0 eq of **4-Chloro-3-fluorophenylisothiocyanate** in anhydrous DCM.
- Add 1.1 eq of a test amine (e.g., morpholine or a primary amine).
- Stir at Room Temperature (RT) for 1-4 hours.
- Monitor by TLC/LC-MS. Conversion is usually quantitative.
- Workup: Evaporate solvent. The product usually precipitates or crystallizes.

Handling & Storage (Safety)

- Hazard Class: Corrosive, Lachrymator.
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Isothiocyanates are moisture sensitive and will slowly hydrolyze to the urea derivative if exposed to humid air.
- PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and always handle in a fume hood. The lachrymatory effect is potent; inhalation of vapors causes severe respiratory irritation.

References

- PubChem. (n.d.). Compound Summary: 4-Chloro-3-fluorophenyl isothiocyanate. National Library of Medicine. Retrieved from [[Link](#)]
- Oakwood Products. (2024). Product Catalog: **4-Chloro-3-fluorophenylisothiocyanate**. Retrieved from [[Link](#)]
- Google Patents. (2020). Synthesis method of chloro-trifluoromethyl phenylisocyanate derivatives.

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Sources

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